molecular formula C24H18ClF2NO3 B2687872 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-difluorobenzoate CAS No. 338962-98-4

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-difluorobenzoate

Cat. No.: B2687872
CAS No.: 338962-98-4
M. Wt: 441.86
InChI Key: NSHLIMBWNHJGRP-WEMUOSSPSA-N
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Description

This compound belongs to a class of benzoylurea derivatives, characterized by a cyclopropane ring linked to substituted aromatic groups and a fluorinated benzoate ester. The Z-configuration indicates the spatial arrangement of the substituents around the imine bond, which is critical for its biological activity. The structure features a 4-chlorophenylcyclopropyl group, a 4-methoxyphenyl moiety, and a 2,4-difluorobenzoate ester. These substituents contribute to its physicochemical properties, such as lipophilicity and metabolic stability, which are pivotal in pesticidal or pharmaceutical applications .

Properties

IUPAC Name

[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2NO3/c1-30-18-9-4-15(5-10-18)23(21-13-20(21)14-2-6-16(25)7-3-14)28-31-24(29)19-11-8-17(26)12-22(19)27/h2-12,20-21H,13H2,1H3/b28-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHLIMBWNHJGRP-WEMUOSSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)F)F)C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)F)F)/C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the chlorophenyl, methoxyphenyl, and difluorobenzoate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced techniques such as catalytic oxidation and packed-bed reactors can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is closely related to benzoylurea pesticides like flucycloxuron and flufenoxuron (), which inhibit chitin synthesis in insects. However, key structural differences include:

  • Methoxy vs. Halogenated Substituents: The 4-methoxyphenyl group in the target compound introduces electron-donating effects, enhancing membrane permeability compared to the electron-withdrawing 4-chlorophenyl or 4-bromophenyl groups in analogues like (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate (CAS 338415-62-6; ).

Research Findings and Implications

  • Synthetic Accessibility : The cyclopropane ring and Z-configuration in the target compound pose synthetic challenges, but methods for analogous structures (e.g., CAS 338415-62-6) suggest feasible large-scale production .
  • Environmental Persistence: The difluorobenzoate group may confer longer environmental half-life than mono-fluorinated analogues, necessitating further ecotoxicological studies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate, and how can reaction yields be optimized?

  • Methodology : Utilize a multi-step synthesis approach involving cyclopropanation of 4-chlorostyrene derivatives, followed by Schiff base formation with 4-methoxybenzaldehyde, and esterification with 2,4-difluorobenzoic acid. Key steps include:

  • Cyclopropanation via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh(II)) to ensure stereochemical control .
  • Schiff base formation under anhydrous conditions with molecular sieves to drive imine formation .
  • Esterification using DCC/DMAP coupling agents to minimize side reactions .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 40–60%, depending on steric hindrance and solvent purity.

Q. How can the stereochemical configuration (Z/E) of the imine moiety be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to unambiguously assign the Z-configuration .
  • NMR Spectroscopy : Analyze 1H^1H NMR coupling constants (JJ) between the imine proton and adjacent substituents. For Z-isomers, vicinal coupling constants (e.g., J=812HzJ = 8–12 \, \text{Hz}) are typically observed due to restricted rotation .
  • IR Spectroscopy : Confirm imine bond presence via a sharp ν(C=N)\nu(\text{C=N}) stretch near 1640cm11640 \, \text{cm}^{-1}, with Z-isomers showing slight shifts due to conjugation effects .

Q. What are the critical stability considerations for handling and storing this compound?

  • Stability Factors :

  • Moisture Sensitivity : The imine bond is prone to hydrolysis. Store under inert gas (Ar/N2_2) in sealed containers with desiccants (e.g., silica gel) .
  • Light Sensitivity : Protect from UV exposure to prevent photoisomerization or degradation. Use amber glassware and conduct reactions in dim light .
  • Temperature : Store at 20C-20^\circ \text{C} for long-term stability. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model the electronic structure, focusing on the HOMO/LUMO energy gaps of the imine and cyclopropane moieties. This predicts sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study conformational stability and aggregation behavior .
  • Docking Studies : If the compound has biological targets (e.g., enzyme inhibition), use AutoDock Vina to predict binding affinities and guide SAR studies .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?

  • Methodology :

  • 2D NMR Techniques : Employ 1H^1H-13C^13C HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons at δ7.27.8ppm\delta 7.2–7.8 \, \text{ppm}) and assign quaternary carbons .
  • Variable Temperature NMR : Perform experiments at 25C25^\circ \text{C} to 40C-40^\circ \text{C} to slow dynamic processes (e.g., ring puckering in cyclopropane) and split broad signals .
  • Isotopic Labeling : Synthesize 19F^{19}\text{F}-labeled analogs to simplify 19F^{19}\text{F} NMR analysis of difluorobenzoate groups .

Q. How can impurities (e.g., regioisomers, byproducts) be systematically identified and quantified during synthesis?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns (ACN/H2_2O + 0.1% TFA) with UV (254 nm) and MS detection. Compare retention times and m/zm/z values against reference standards (e.g., EP impurities cataloged in ).
  • Preparative TLC : Isolate minor impurities for structural elucidation via 1H^1H NMR and HRMS.
  • Kinetic Studies : Track impurity formation rates under varying temperatures/pH to optimize reaction conditions .

Q. What mechanistic insights explain the compound’s resistance to enzymatic degradation in biological assays?

  • Methodology :

  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS. The cyclopropane ring and fluorinated benzoate likely hinder oxidative metabolism .
  • Enzyme Inhibition Assays : Test against esterases and amidases to assess hydrolysis rates. Bulky substituents (e.g., 4-methoxyphenyl) may sterically block enzyme active sites .

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